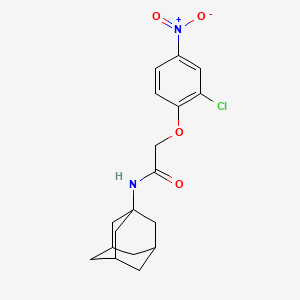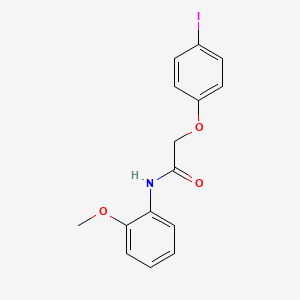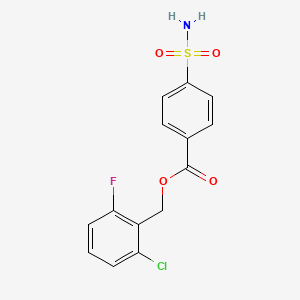amine hydrochloride](/img/structure/B4408383.png)
[2-(2-benzylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride
Übersicht
Beschreibung
[2-(2-benzylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research due to its unique properties and potential therapeutic applications.
Wirkmechanismus
[2-(2-benzylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride acts as a selective agonist for dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to increased cAMP production and activation of protein kinase A, which ultimately results in increased dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on dopamine receptors, this compound has also been shown to modulate other neurotransmitter systems, including glutamate and GABA. It has been shown to increase glutamate release in the prefrontal cortex and reduce GABA release in the striatum, leading to improved cognitive function and motor control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [2-(2-benzylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride in scientific research is its selectivity for dopamine D1 receptors, which allows for more precise manipulation of the dopamine system. However, its effects may be limited by its short half-life and potential for tolerance development.
Zukünftige Richtungen
There are several potential future directions for research on [2-(2-benzylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride, including:
1. Investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and depression.
2. Development of more potent and selective dopamine D1 receptor agonists for improved therapeutic efficacy.
3. Exploration of the underlying mechanisms of this compound's effects on neurotransmitter systems, which may lead to the development of novel treatments for neurological disorders.
4. Investigation of the potential for combination therapies involving this compound and other drugs targeting different neurotransmitter systems.
In conclusion, this compound is a unique and promising compound with potential therapeutic applications in various neurological disorders. Its selectivity for dopamine D1 receptors and modulation of other neurotransmitter systems make it a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
[2-(2-benzylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
2-(2-benzylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-7-17(8-3-1)15-18-9-4-5-11-20(18)23-14-12-21-16-19-10-6-13-22-19;/h1-5,7-9,11,19,21H,6,10,12-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPKQKVKOOGZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCOC2=CC=CC=C2CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4408308.png)
![2-[(4-bromophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408310.png)
![ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4408322.png)



![1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408337.png)

![N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochloride](/img/structure/B4408343.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408365.png)
![1-{4-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4408370.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4408378.png)